zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride
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Overview
Description
Zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride is a diazonium salt, a class of compounds known for their instability and tendency to decompose violently upon heating . This compound is typically used as an intermediate in organic synthesis due to its reactivity and ability to form various products through substitution and coupling reactions .
Preparation Methods
The synthesis of zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride involves the diazotization of 4-[benzyl(methyl)amino]-3-ethoxyaniline in the presence of zinc chloride. The reaction is typically carried out in an acidic medium at low temperatures to stabilize the diazonium salt . Industrial production methods often involve the use of continuous flow reactors to maintain the necessary reaction conditions and ensure the safe handling of the unstable diazonium compound .
Chemical Reactions Analysis
Zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, to form substituted benzene derivatives.
Coupling Reactions: The compound can undergo coupling reactions with phenols and aromatic amines to form azo compounds.
Decomposition: The diazonium salt can decompose to form nitrogen gas and a corresponding aryl radical, which can further react to form various products.
Common reagents used in these reactions include halides, phenols, and aromatic amines, often under acidic or basic conditions . Major products formed from these reactions include substituted benzene derivatives and azo compounds .
Scientific Research Applications
Zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the preparation of azo dyes and pigments.
Pharmaceuticals: As a precursor in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride involves the formation of a diazonium ion, which can undergo various reactions depending on the conditions and reagents used . The diazonium ion is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of substituted benzene derivatives and azo compounds .
Comparison with Similar Compounds
Similar compounds to zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride include other diazonium salts, such as:
- Benzene diazonium chloride
- 4-nitrobenzene diazonium chloride
- 4-methoxybenzene diazonium chloride
These compounds share similar reactivity and instability, but this compound is unique due to its specific substituents, which can influence its reactivity and the types of products formed in its reactions .
Properties
CAS No. |
4421-50-5 |
---|---|
Molecular Formula |
C32H36Cl4N6O2Zn |
Molecular Weight |
743.9 g/mol |
IUPAC Name |
zinc;4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C16H18N3O.4ClH.Zn/c2*1-3-20-16-11-14(18-17)9-10-15(16)19(2)12-13-7-5-4-6-8-13;;;;;/h2*4-11H,3,12H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
UIXQZNXHIDUPCB-UHFFFAOYSA-J |
Canonical SMILES |
CCOC1=C(C=CC(=C1)[N+]#N)N(C)CC2=CC=CC=C2.CCOC1=C(C=CC(=C1)[N+]#N)N(C)CC2=CC=CC=C2.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
physical_description |
4-[benzyl(methyl)amino]-3-ethoxybenzenediazonium zinc chloride appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals. |
Origin of Product |
United States |
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